N-(3-aminobutyl)-4-phenylbenzenesulfonamide;hydrochloride
Description
N-(3-aminobutyl)-4-phenylbenzenesulfonamide;hydrochloride is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of an aminobutyl group attached to a phenylbenzenesulfonamide moiety, with a hydrochloride salt form to enhance its solubility and stability.
Properties
IUPAC Name |
N-(3-aminobutyl)-4-phenylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S.ClH/c1-13(17)11-12-18-21(19,20)16-9-7-15(8-10-16)14-5-3-2-4-6-14;/h2-10,13,18H,11-12,17H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMNQUHOTUZCHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminobutyl)-4-phenylbenzenesulfonamide;hydrochloride typically involves the condensation of 4-phenylbenzenesulfonyl chloride with 3-aminobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminobutyl)-4-phenylbenzenesulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions to avoid over-substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinamide or sulfide derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3-aminobutyl)-4-phenylbenzenesulfonamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(3-aminobutyl)-4-phenylbenzenesulfonamide;hydrochloride involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. By binding to the active site of these enzymes, the compound prevents the formation of folic acid, which is crucial for bacterial growth and replication. This leads to the inhibition of bacterial cell division and ultimately, cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminopropyl)-4-phenylbenzenesulfonamide;hydrochloride
- N-(3-aminobutyl)-4-toluenesulfonamide;hydrochloride
- N-(3-aminobutyl)-4-chlorobenzenesulfonamide;hydrochloride
Uniqueness
N-(3-aminobutyl)-4-phenylbenzenesulfonamide;hydrochloride is unique due to its specific aminobutyl and phenylbenzenesulfonamide structure, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
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